Cas no 1499049-11-4 (1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine)

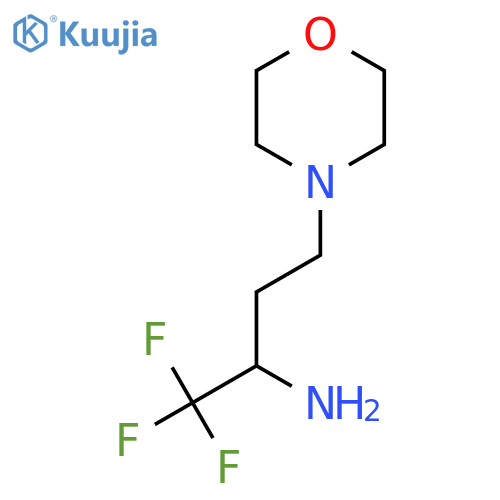

1499049-11-4 structure

商品名:1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine

- 1499049-11-4

- EN300-1933518

-

- インチ: 1S/C8H15F3N2O/c9-8(10,11)7(12)1-2-13-3-5-14-6-4-13/h7H,1-6,12H2

- InChIKey: JYPKYBJCKRQUEJ-UHFFFAOYSA-N

- ほほえんだ: FC(C(CCN1CCOCC1)N)(F)F

計算された属性

- せいみつぶんしりょう: 212.11364759g/mol

- どういたいしつりょう: 212.11364759g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 38.5Ų

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1933518-0.05g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1933518-10.0g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 10g |

$5467.0 | 2023-06-02 | ||

| Enamine | EN300-1933518-5g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1933518-0.1g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1933518-0.5g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1933518-1.0g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 1g |

$1272.0 | 2023-06-02 | ||

| Enamine | EN300-1933518-5.0g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 5g |

$3687.0 | 2023-06-02 | ||

| Enamine | EN300-1933518-1g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1933518-0.25g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1933518-2.5g |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine |

1499049-11-4 | 2.5g |

$1650.0 | 2023-09-17 |

1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

1499049-11-4 (1,1,1-trifluoro-4-(morpholin-4-yl)butan-2-amine) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬